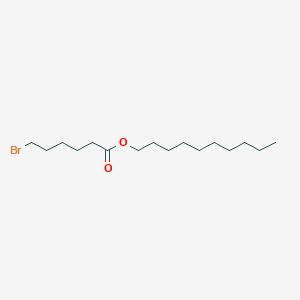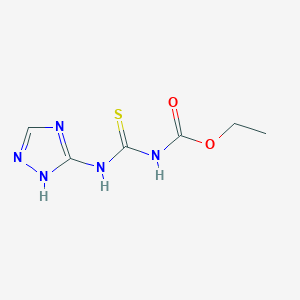
ethyl N-(1H-1,2,4-triazol-5-ylcarbamothioyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(1H-1,2,4-triazol-5-ylcarbamothioyl)carbamate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(1H-1,2,4-triazol-5-ylcarbamothioyl)carbamate typically involves the reaction of ethyl carbamate with 1H-1,2,4-triazole-5-thiol. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(1H-1,2,4-triazol-5-ylcarbamothioyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Ethyl N-(1H-1,2,4-triazol-5-ylcarbamothioyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as an antimicrobial agent due to its triazole moiety.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly antifungal and anticancer agents.
Mécanisme D'action
The mechanism of action of ethyl N-(1H-1,2,4-triazol-5-ylcarbamothioyl)carbamate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in fungal cell wall synthesis, leading to antifungal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,4-Triazole: A basic triazole compound with similar chemical properties.
Fluconazole: An antifungal agent containing a triazole ring.
Ketoconazole: Another antifungal agent with a triazole moiety.
Uniqueness
Ethyl N-(1H-1,2,4-triazol-5-ylcarbamothioyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
34683-38-0 |
|---|---|
Formule moléculaire |
C6H9N5O2S |
Poids moléculaire |
215.24 g/mol |
Nom IUPAC |
ethyl N-(1H-1,2,4-triazol-5-ylcarbamothioyl)carbamate |
InChI |
InChI=1S/C6H9N5O2S/c1-2-13-6(12)10-5(14)9-4-7-3-8-11-4/h3H,2H2,1H3,(H3,7,8,9,10,11,12,14) |
Clé InChI |
XKAZAIVHEVHREV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(=S)NC1=NC=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




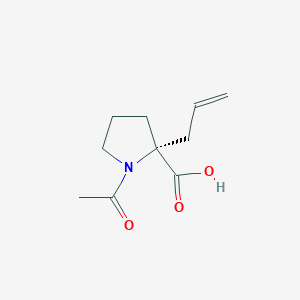
![1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14013274.png)

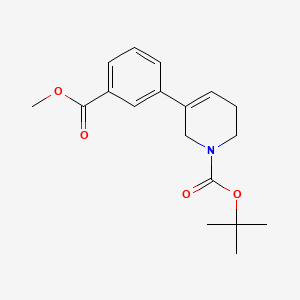
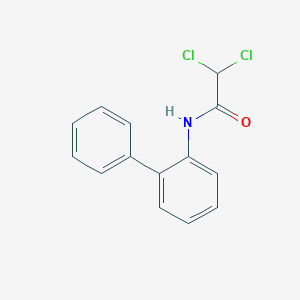

![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)


methanone](/img/structure/B14013331.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
